(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide
Description
(2Z)-2-[(4-Chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is a synthetic chromene-derived compound characterized by a unique substitution pattern. Its core structure includes a 2H-chromene scaffold with a 7-hydroxy group, a (4-chloro-2-fluorophenyl)imino moiety at position 2, and a furan-2-ylmethyl carboxamide at position 2. The Z-configuration of the imino group is critical for its stereochemical stability and intermolecular interactions.
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O4/c22-13-4-6-18(17(23)9-13)25-21-16(20(27)24-11-15-2-1-7-28-15)8-12-3-5-14(26)10-19(12)29-21/h1-10,26H,11H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNPVPUAWFGRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=C(C=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide (CAS No. 1327184-23-5) is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and comparative analysis with related compounds.
Structural Characteristics
This compound is characterized by a chromene core, a furan moiety, and halogen substituents, which contribute to its reactivity and interactions with biological targets. The molecular formula is , with a molecular weight of 412.8 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Molecular docking studies have indicated that the compound exhibits strong binding affinities, which can be quantitatively assessed using techniques such as surface plasmon resonance (SPR) and quantitative structure-activity relationship (QSAR) modeling.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. For instance, it has shown potential in inhibiting tumor cell proliferation in various cancer cell lines. The presence of the 4-chloro-2-fluorophenyl group enhances its interaction with cellular targets involved in cancer progression .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals that this compound's unique combination of functional groups contributes to its distinct biological profile. The following table summarizes key features of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Coumarin Derivatives | Fused benzopyran structure | Anticoagulant, anti-inflammatory |
| Flavonoids | Polyphenolic compounds | Antioxidant, anti-cancer |
| Chromone Derivatives | Similar chromene core | Neuroprotective, anti-tumor |
| This compound | Chromene core with furan and halogens | Antioxidant, anticancer |
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various experimental settings:
- In Vitro Studies : Research indicates that the compound demonstrates significant antiproliferative effects against cancer cell lines such as HepG2, showing an IC50 value that suggests potent activity compared to standard treatments like SAHA .
- Mechanistic Insights : Investigations into the apoptosis pathways revealed that this compound promotes apoptosis and induces G2/M phase arrest in cancer cells, contributing to its antitumor efficacy .
- Combination Therapy Potential : Studies indicate that when used in combination with other chemotherapeutic agents like taxol and camptothecin, this compound enhances their anticancer effects, suggesting a potential for synergistic therapeutic strategies .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of the chromene structure, including this compound, exhibit significant anticancer properties. Studies have shown that compounds in this class can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. For instance, a study evaluated the cytotoxic effects of related compounds on various human cancer cell lines, revealing IC50 values indicating potent activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| VIa | MCF-7 | 8.5 |
| VIa | PC-3 | 35.0 |
| VIa | A549 | 0.9 |
| VIa | Caco-2 | 9.9 |
The mechanism of action often involves the modulation of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties against various pathogens. It has been shown to inhibit bacterial growth by targeting critical enzymes involved in DNA replication and folate synthesis:
| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| 7b | E. coli | 0.22 | 31.64 |
| 7b | S. aureus | 0.35 | 28.50 |
These results suggest its potential as a lead compound for developing new antimicrobial agents.
Agriculture
Recent studies have explored the use of this compound as a plant protection agent due to its bioactive properties. Its ability to modulate plant defense mechanisms against pests could be harnessed for agricultural applications, particularly in developing eco-friendly pesticides.
Materials Science
The unique structural characteristics of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide make it a candidate for developing new materials with specific electronic or optical properties. Research into its polymerization or incorporation into composite materials could lead to advancements in material science.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound across different applications:
- Cytotoxicity Studies : Research conducted on the cytotoxic effects of chromene derivatives demonstrated their potential as anticancer agents, with specific focus on their mechanisms involving apoptosis induction.
- Antimicrobial Evaluations : Investigations into the antimicrobial effects highlighted the compound's activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential.
- Agricultural Applications : Field trials assessing the effectiveness of this compound as a biopesticide have shown promise in enhancing crop resistance to common pests without harming beneficial organisms.
Comparison with Similar Compounds
Key Observations :
- The 7-hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs .
- The 4-chloro-2-fluorophenyl substituent at position 2 balances electronic effects (chloro’s electron-withdrawing and fluoro’s electronegativity) versus the 5-chloro-2-fluoro isomer in , which may alter steric interactions in target binding.
Physicochemical Properties: Lipophilicity and Solubility
Lipophilicity (log k) data, determined via reversed-phase HPLC , highlight substituent-driven trends:
*Predicted using fragment-based methods due to lack of experimental data.
The target compound’s intermediate log k (3.2) suggests balanced solubility and membrane permeability, positioned between the less lipophilic acetylated analog and the highly hydrophobic 4-chlorophenyl derivative . The 7-hydroxy group may reduce log k relative to non-hydroxylated chromenes, aligning with trends observed in phenolic compounds .
Q & A
Q. Q1. What are the critical steps and optimization strategies for synthesizing this chromene-derived compound?
Methodological Answer: Synthesis typically involves multi-step reactions:
Condensation : Reacting a chromene precursor (e.g., 7-hydroxy-2H-chromene-3-carboxylic acid) with 4-chloro-2-fluoroaniline to form the imine linkage.
Amide Coupling : Introducing the furan-2-ylmethyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
Key Optimization Factors :
- Temperature : Maintain 0–5°C during imine formation to prevent side reactions.
- Solvent Selection : Use anhydrous DMF or THF for amide coupling to enhance solubility and reaction efficiency.
- Purity Monitoring : Employ TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress .
Basic Research: Structural Characterization
Q. Q2. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
Methodological Answer:
NMR Spectroscopy :
- 1H/13C NMR : Verify the Z-configuration of the imine bond (δ 8.5–9.0 ppm for imine proton) and furan methylene protons (δ 4.3–4.7 ppm) .
- NOESY : Confirm spatial proximity of the hydroxyl group (7-position) and imine substituents.
Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., m/z 423.08 for [M+H]+) .
HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Advanced Research: Structure-Activity Relationship (SAR)
Q. Q3. How can researchers design SAR studies to evaluate the impact of substituents on bioactivity?
Methodological Answer:
Variable Substituent Libraries : Synthesize analogs with modifications to:
- Halogen Positions : Replace 4-Cl-2-F phenyl with 2-Cl-4-F or dichloro variants to assess halogen-dependent activity .
- Furan Substituents : Test N-(furan-3-ylmethyl) or bulkier groups (e.g., thiophene) to explore steric effects .
Biological Assays :
- Measure IC50 values against cancer cell lines (e.g., MCF-7) to correlate substituent changes with potency .
- Use molecular docking (AutoDock Vina) to predict binding affinity to kinase targets (e.g., EGFR) .
Advanced Research: Mechanistic Studies
Q. Q4. What experimental approaches can elucidate the compound’s mechanism of action in modulating biological pathways?
Methodological Answer:
Transcriptomic Profiling : RNA-seq analysis of treated cells to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
Kinase Inhibition Assays : Screen against a panel of 50 kinases (e.g., CDK2, MAPK) using ADP-Glo™ kits .
ROS Detection : Fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generation, linking oxidative stress to cytotoxicity .
Advanced Research: Data Contradiction Analysis
Q. Q5. How should researchers resolve discrepancies in reported bioactivity data across studies?
Methodological Answer:
Control Standardization :
- Replicate assays using identical cell lines (e.g., verify ATCC authentication) and culture conditions (e.g., 10% FBS in DMEM) .
Meta-Analysis :
- Compare IC50 values from independent studies using statistical tools (e.g., ANOVA with post-hoc Tukey test) .
Solubility Adjustments : Address bioavailability issues by testing dissolved compounds in DMSO/PBS mixtures (≤0.1% DMSO) .
Advanced Research: Computational Modeling
Q. Q6. Which computational strategies predict the compound’s pharmacokinetic and toxicological profiles?
Methodological Answer:
ADMET Prediction :
Toxicity Screening :
- ProTox-II to predict hepatotoxicity (e.g., CYP3A4 inhibition risk) .
MD Simulations : GROMACS for 100-ns trajectories to assess stability in binding pockets (e.g., EGFR TK domain) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
